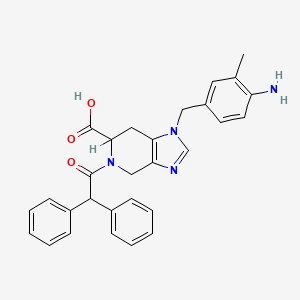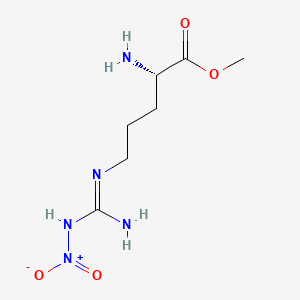
N-硝基-L-精氨酸甲酯
描述
N-ω-硝基-L-精氨酸甲酯是一种合成化合物,它是一种一氧化氮合酶抑制剂。 它是一种更易溶的精氨酸类似物,被广泛应用于科学研究,用于研究一氧化氮在各种生理和病理过程中的作用 .
科学研究应用
N-ω-硝基-L-精氨酸甲酯在科学研究中有着广泛的应用,包括:
化学: 用于研究一氧化氮在各种化学反应和过程中的作用。
生物学: 用于研究涉及一氧化氮的细胞信号通路。
医学: 研究其在高血压和神经退行性疾病等疾病中的潜在治疗效果。
工业: 用于开发与一氧化氮相关的产品和技术 .
作用机制
N-ω-硝基-L-精氨酸甲酯通过抑制一氧化氮合酶发挥作用,一氧化氮合酶是一种负责产生一氧化氮的酶。 通过阻断这种酶,该化合物会降低体内一氧化氮的水平,这会影响各种生理过程,如血管舒张和神经传递 .
类似化合物:
N-ω-硝基-L-精氨酸: 另一种具有类似性质的一氧化氮合酶抑制剂。
NG-单甲基-L-精氨酸: 一氧化氮合酶的竞争性抑制剂。
L-N6-(1-亚氨基乙基)赖氨酸二盐酸盐: 一种诱导型一氧化氮合酶的选择性抑制剂
独特性: N-ω-硝基-L-精氨酸甲酯的独特性在于其高溶解性和细胞通透性,使其在各种实验环境中比其他类似化合物更有效 .
生化分析
Biochemical Properties
L-NAME plays a significant role in biochemical reactions, particularly as an inhibitor of NOS activity . It interacts with enzymes such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), leading to decreased nitric oxide (NO) bioavailability . The nature of these interactions involves the competitive inhibition of the enzyme’s active site, preventing the normal substrate, L-arginine, from binding and thus reducing the production of NO .
Cellular Effects
L-NAME has profound effects on various types of cells and cellular processes. It influences cell function by modulating the NO signaling pathway, which plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response . By inhibiting NO production, L-NAME can affect gene expression and cellular metabolism, leading to changes in blood pressure and vascular reactivity .
Molecular Mechanism
The molecular mechanism of L-NAME involves its conversion into a fully functional inhibitor, L-NNA, through the hydrolysis of the methyl ester by cellular esterases . It exerts its effects at the molecular level by binding to the active site of NOS, thereby inhibiting the enzyme’s activity and reducing NO production . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-NAME can change over time. Acute and chronic L-NAME treatment leads to changes in blood pressure and vascular reactivity due to decreased NO bioavailability . Lower doses of L-NAME may also activate NO production via feedback regulatory mechanisms if administered for a longer time .
Dosage Effects in Animal Models
The effects of L-NAME vary with different dosages in animal models. High doses of L-NAME can lead to hypertension and other adverse effects due to the significant reduction in NO production . Lower doses administered over a longer period may lead to an increase in NO production through feedback mechanisms .
Metabolic Pathways
L-NAME is involved in the nitric oxide synthase pathway, where it acts as a competitive inhibitor of NOS enzymes . This interaction can affect metabolic flux and the levels of various metabolites, including NO .
Transport and Distribution
L-NAME is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . Its accumulation within cells can affect its localization and the extent of its inhibitory effects on NOS .
Subcellular Localization
L-NAME is localized within the cytoplasm of cells, where it interacts with NOS enzymes . Its activity and function can be affected by various factors, including its concentration within the cell and the presence of its substrate, L-arginine .
准备方法
合成路线和反应条件: N-ω-硝基-L-精氨酸甲酯通常通过硝酸与L-精氨酸甲酯反应合成。 反应涉及L-精氨酸甲酯的胍基硝化形成硝基衍生物 .
工业生产方法: N-ω-硝基-L-精氨酸甲酯的工业生产遵循类似的合成路线,但规模更大。 该过程涉及对反应条件的严格控制,以确保最终产品的高收率和纯度 .
化学反应分析
反应类型: N-ω-硝基-L-精氨酸甲酯会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成不同的衍生物。
还原: 它可以被还原形成氨基衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种亲核试剂可用于取代反应
主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化会导致亚硝基衍生物的形成,而还原会产生氨基衍生物 .
相似化合物的比较
N-omega-nitro-L-arginine: Another nitric oxide synthase inhibitor with similar properties.
NG-monomethyl-L-arginine: A competitive inhibitor of nitric oxide synthase.
L-N6-(1-Iminoethyl)lysine dihydrochloride: A selective inhibitor of inducible nitric oxide synthase
Uniqueness: N-omega-nitro-L-arginine methyl ester is unique due to its high solubility and cell permeability, making it more effective in various experimental settings compared to other similar compounds .
属性
IUPAC Name |
methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWZGJVSDFYRIX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50903-99-6 | |
| Record name | NG-Nitro-L-arginine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50903-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NG-Nitroarginine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050903996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-omega-nitro-L-arginine methyl ester | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12750 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-NAME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55S2QJN2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


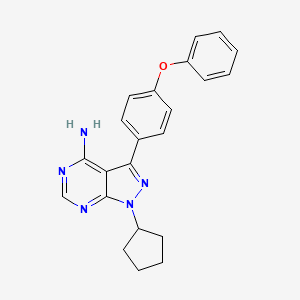
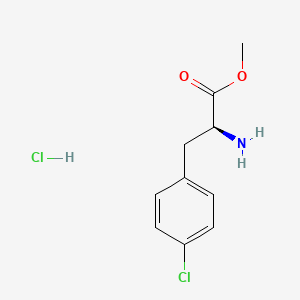


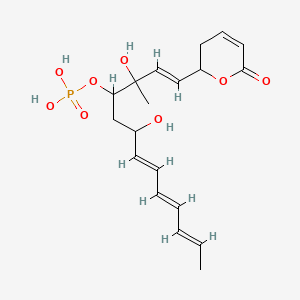
![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)
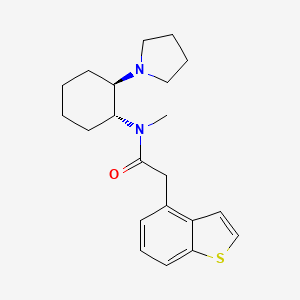

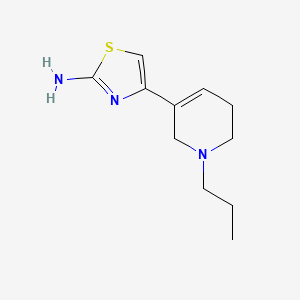



![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)
